molecular formula C6H11BrO B3321420 4-Bromo-2-methyltetrahydro-2H-pyran CAS No. 1344300-03-3

4-Bromo-2-methyltetrahydro-2H-pyran

Cat. No.: B3321420
CAS No.: 1344300-03-3
M. Wt: 179.05 g/mol
InChI Key: XGUHBPURLJMNNN-UHFFFAOYSA-N
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Description

Significance of Tetrahydropyran (B127337) Scaffolds in Chemical Research

The tetrahydropyran (THP) ring is a privileged scaffold in chemical research, particularly in the realm of medicinal chemistry and drug discovery. This six-membered oxygen-containing heterocycle is a common structural motif found in a vast array of natural products and synthetic pharmaceutical agents. Its significance stems from a combination of favorable properties. The THP ring is generally stable under a variety of reaction conditions, including reductive/oxidative processes and acid/base hydrolysis. chemicalbook.com Its non-planar, chair-like conformation allows for the introduction of substituents in well-defined three-dimensional arrangements, which is crucial for optimizing interactions with biological targets.

Furthermore, the ether oxygen can act as a hydrogen bond acceptor, enhancing binding affinity and modulating pharmacokinetic properties. chemicalbook.com Consequently, functionalized THP scaffolds are actively explored for developing new therapeutics. nist.gov Research has shown that substituted THP derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. sigmaaldrich.comuni.lu The versatility of the THP core as a starting material for a multitude of bioactive molecules makes it a cornerstone in the development of novel therapeutic agents. sigmaaldrich.com

Role of Halogenated Heterocycles as Synthetic Intermediates

Halogenated heterocycles are fundamental building blocks in modern organic synthesis. achemblock.com The introduction of a halogen atom (such as bromine, chlorine, or fluorine) onto a heterocyclic ring imparts unique reactivity, transforming an otherwise inert structure into a versatile synthetic intermediate. achemblock.com Halogens serve two primary roles: they act as excellent leaving groups in nucleophilic substitution reactions, and they are essential handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. achemblock.com

The high electrophilicity and leaving group capabilities of halogens are pivotal for activating organic molecules. For instance, the bromine atom in a brominated heterocycle can be readily exchanged for carbon, nitrogen, or oxygen nucleophiles, allowing for the construction of more complex molecular architectures. This functionalization is a key strategy in the synthesis of pharmaceuticals and agrochemicals. nist.gov Moreover, the presence of halogens can favorably alter the physicochemical properties of a molecule, potentially increasing its binding affinity to biological targets through mechanisms like halogen bonding. ambeed.com This dual utility—as both a reactive handle for synthesis and a modulator of biological function—underpins the importance of halogenated heterocycles as indispensable tools for the synthetic chemist. achemblock.com

Specific Focus on 4-Bromo-2-methyltetrahydro-2H-pyran: Research Gaps and Opportunities

The compound this compound represents a specific, substituted heterocyclic building block. Its structure combines the privileged tetrahydropyran scaffold with the synthetic versatility of a bromine handle. The presence of a methyl group at the 2-position and a bromine atom at the 4-position creates two stereocenters, meaning the compound can exist as four distinct stereoisomers (a pair of cis-enantiomers and a pair of trans-enantiomers). This stereochemical complexity, combined with its inherent functionality, suggests significant untapped potential.

Chemical Profile: this compound

Property Value
Molecular Formula C₆H₁₁BrO
Molecular Weight 179.05 g/mol
CAS Number Data not publicly available
Physical Form Data not publicly available
Boiling Point Data not publicly available

| Density | Data not publicly available |

Research Gaps

A comprehensive review of scientific literature and chemical databases reveals a significant research gap concerning this compound. While numerous constitutional isomers and related analogues—such as 4-bromotetrahydropyran (B1281988), 2-(bromomethyl)tetrahydro-2H-pyran, and 4-bromo-4-methyltetrahydro-2H-pyran—are commercially available and documented, this specific isomer appears to be largely unexplored. chemicalbook.comsigmaaldrich.com There is a distinct lack of published studies detailing its synthesis, characterization, and application in organic synthesis. This scarcity of information suggests that its potential as a unique building block has not yet been realized by the broader chemical community.

Opportunities

The research gaps surrounding this compound directly translate into significant opportunities. The true value of this compound likely lies in its utility as a chiral building block for creating stereochemically complex molecules.

The strategic placement of the bromo substituent at the C4 position makes it an ideal substrate for a variety of transformations. Drawing parallels with the well-studied 4-bromotetrahydropyran, this compound could be employed in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. chemicalbook.com For example, it could serve as a key reactant in nickel- or palladium-catalyzed Suzuki cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups at the 4-position. chemicalbook.com

The primary opportunity, however, stems from its stereochemistry. The development of stereoselective synthetic routes to access the individual cis and trans diastereomers, and their subsequent resolution into single enantiomers, would provide access to four unique, sp³-rich chiral scaffolds. nist.gov These scaffolds could be invaluable in fragment-based drug discovery and diversity-oriented synthesis, where three-dimensional molecular shape is a critical determinant of biological activity. The defined spatial relationship between the C2-methyl group and the versatile C4-bromo handle offers a platform for constructing novel analogues of biologically active natural products and pharmaceuticals, thereby opening new avenues in medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUHBPURLJMNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Methyltetrahydro 2h Pyran

Direct Halogenation Approaches

Direct halogenation involves the introduction of a bromine atom onto a pre-existing tetrahydropyran (B127337) ring system. This can be attempted through either electrophilic or radical pathways.

Electrophilic Bromination of Tetrahydropyran Derivatives

Electrophilic halogenation is a common reaction for electron-rich systems like alkenes and aromatic compounds. libretexts.orgwikipedia.orgFor a saturated heterocycle like 2-methyltetrahydropyran, the C-H bonds are generally not susceptible to direct attack by an electrophilic bromine source due to their low reactivity.

However, an electrophilic addition pathway becomes viable if an unsaturated precursor, such as 2-methyl-3,4-dihydro-2H-pyran , is used. The double bond in this molecule can be attacked by an electrophile. The reaction of an alkene with molecular bromine (Br₂) typically leads to a dibrominated product. To achieve monobromination at the C-4 position, a reaction with a hydrobromic acid (HBr) source could be employed, following Markovnikov's rule where the hydrogen adds to the carbon with more hydrogen atoms (C-3) and the bromide adds to the more substituted carbon of the original double bond (C-4), after protonation of the ether oxygen and subsequent ring opening and closing, or via direct addition to the double bond. Reagents like N-bromosuccinimide (NBS) in the presence of a proton source can also serve as an electrophilic bromine source. wikipedia.org

Radical Bromination Strategies

Free radical bromination is a powerful method for functionalizing alkanes, proceeding via a chain reaction mechanism involving initiation, propagation, and termination steps. byjus.comThis reaction is highly regioselective, favoring the substitution of hydrogen atoms on the most substituted carbon. ucalgary.caThe stability of the resulting radical intermediate dictates the major product (tertiary > secondary > primary). youtube.com When applied to a 2-methyltetrahydropyran substrate, the hydrogen atom at the C-2 position is on a tertiary carbon (bonded to C-3, C-6, and the ring oxygen), while the hydrogens at C-4 are on a secondary carbon. Therefore, radical bromination using reagents like bromine (Br₂) under UV light or with a radical initiator would preferentially form the 2-bromo-2-methyltetrahydro-2H-pyran isomer, as abstraction of the tertiary hydrogen leads to the most stable radical intermediate. youtube.comucalgary.caConsequently, radical bromination is not a suitable strategy for the regioselective synthesis of 4-Bromo-2-methyltetrahydro-2H-pyran as the primary product.

Ring-Closing Reactions Incorporating Bromine

Ring-closing or cyclization reactions are among the most effective methods for constructing the tetrahydropyran skeleton with simultaneous incorporation of required functional groups.

Prins Cyclization Variants Yielding Brominated Tetrahydropyrans

The Prins reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. chemicalbook.comVariants of this reaction, known as halo-Prins reactions, can incorporate a halogen atom during the cyclization. This typically occurs when a Lewis acid is used in the absence of water, allowing a halide anion to act as the nucleophile that traps the intermediate oxocarbenium ion.

For the synthesis of this compound, a Prins-type cyclization can be envisioned between a homoallylic alcohol like but-3-en-1-ol and acetaldehyde . In the presence of a Lewis acid and a bromide source (e.g., from the Lewis acid itself, like BBr₃, or an additive), the reaction would proceed through an oxocarbenium ion intermediate, which is then attacked intramolecularly by the alkene. The resulting cationic intermediate is subsequently trapped by a bromide ion to yield the 4-halotetrahydropyran structure. The stereochemical outcome of the reaction is often dependent on the specific catalysts and reaction conditions employed.

Catalyst/Bromide SourceTypical SubstratesKey Feature
Zn/ZnBr₂Aldehydes and Allyl BromideOne-pot synthesis yielding 2,6-disubstituted 4-bromotetrahydropyrans.
BBr₃Aldehydes and AlkenesActs as both Lewis acid catalyst and bromide source.
SnCl₄ / TiCl₄Aldehydes and AlkenesCan be adapted with a bromide salt to trap the intermediate.

Electrophilic Cyclization Reactions

Intramolecular electrophilic cyclization, often termed bromoetherification, is a highly effective method for synthesizing brominated cyclic ethers. nih.govrsc.orgThis strategy involves using an acyclic precursor containing both a hydroxyl group and a double bond, positioned appropriately to allow for a 6-endo-trig cyclization.

A suitable precursor for this compound would be an unsaturated alcohol such as 4-methylhex-5-en-2-ol . Treatment of this substrate with an electrophilic bromine source, most commonly N-bromosuccinimide (NBS), initiates the reaction. The bromine electrophile is attacked by the alkene's π-bond, forming a cyclic bromonium ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion (in this case, the C-5 position) to close the ring and form the desired six-membered tetrahydropyran structure. This process establishes both the heterocyclic ring and the C-Br bond in a single, often highly stereoselective, step. rsc.org

Functional Group Interconversion Strategies

One of the most reliable and widely used methods for preparing this compound is through the functional group interconversion of a corresponding alcohol. This approach separates the formation of the tetrahydropyran ring from the introduction of the bromine atom.

The key precursor for this route is 2-methyltetrahydro-2H-pyran-4-ol . This alcohol can be synthesized efficiently via a standard Prins cyclization of acetaldehyde and but-3-en-1-ol , typically catalyzed by an acid like sulfuric acid. chemicalbook.com Once the alcohol precursor is obtained, it can be converted to the target alkyl bromide through various well-established methods for alcohol bromination. The choice of reagent can influence the reaction conditions and stereochemical outcome (e.g., inversion of stereochemistry in Sₙ2-type reactions).

ReagentTypical Co-reagent/SolventMechanism Type
Phosphorus tribromide (PBr₃)Pyridine (optional), Diethyl etherSₙ2
Carbon tetrabromide (CBr₄)Triphenylphosphine (PPh₃), DichloromethaneSₙ2 (Appel reaction)
Thionyl bromide (SOBr₂)Pyridine, Diethyl etherSₙi (with retention) or Sₙ2 (with inversion in presence of pyridine)
Hydrobromic acid (HBr)Concentrated aqueous solution, heatSₙ1 or Sₙ2

Conversion from Hydroxyl-Substituted Precursors

The transformation of hydroxyl-substituted precursors stands as a fundamental and widely employed strategy for the synthesis of this compound. This approach typically involves the conversion of a corresponding alcohol, 2-methyltetrahydro-2H-pyran-4-ol, into the desired bromo derivative. A common method to achieve this is through the use of a brominating agent.

One documented synthesis involves the reaction of 4-methyltetrahydro-2H-pyran-4-ol with a brominating agent to yield 4-bromo-4-methyltetrahydropyran. chemsrc.com While the specific reagents for the direct conversion to this compound are not detailed in the provided search results, analogous reactions suggest the use of standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reagents effectively replace the hydroxyl group with a bromine atom. The reaction mechanism generally proceeds via the activation of the hydroxyl group, followed by a nucleophilic attack by the bromide ion.

The selection of the specific brominating agent and reaction conditions, such as solvent and temperature, can be crucial in optimizing the yield and minimizing the formation of byproducts. For instance, the use of milder reagents might be necessary if the starting material contains other sensitive functional groups.

Stereoselective Synthesis of this compound Isomers

The presence of two stereocenters in this compound (at C2 and C4) means that it can exist as four possible stereoisomers. The control of the relative and absolute stereochemistry during its synthesis is a significant challenge and an area of active research, driven by the demand for stereochemically pure compounds in various applications.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of the substituents on the tetrahydropyran ring. Several strategies have been developed for the diastereoselective synthesis of substituted tetrahydropyrans, which can be adapted for the preparation of specific diastereomers of this compound.

One powerful method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. By carefully selecting the starting materials and reaction conditions, it is possible to achieve high diastereoselectivity. For example, research has demonstrated the diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones via a Prins cyclization, which could be a precursor to the desired bromo-substituted compound. nih.gov Another approach involves aldol (B89426) reactions followed by a tandem Knoevenagel condensation and intramolecular Michael addition to produce highly substituted tetrahydropyran-4-ones with excellent diastereoselectivity. nih.gov Furthermore, silyl-Prins cyclizations using vinylsilyl alcohols have been shown to produce cis-2,6-dihydropyrans with good yields and diastereoselectivity. mdpi.com

The following table summarizes some diastereoselective methods applicable to tetrahydropyran synthesis:

MethodKey FeaturesPotential for this compound Synthesis
Prins CyclizationAcid-catalyzed cyclization of a homoallylic alcohol and an aldehyde.Can establish the relative stereochemistry at C2 and a precursor to the C4-bromo group.
Aldol-Michael CascadeSequential aldol reaction and intramolecular Michael addition.Can create a highly substituted tetrahydropyranone core with defined stereochemistry.
Silyl-Prins CyclizationTMSOTf-promoted cyclization of alkenylsilyl alcohols.Offers a route to cis-disubstituted dihydropyrans, which can be further functionalized. mdpi.com

Enantioselective Methodologies

Enantioselective synthesis focuses on controlling the absolute stereochemistry of the molecule, leading to the formation of a single enantiomer. This is often achieved through the use of chiral catalysts or auxiliaries.

For the synthesis of enantioenriched tetrahydropyran derivatives, several enantioselective methods have been reported. Chromium-catalyzed carbonyl allylation followed by a Prins cyclization has been used to obtain enantioenriched 2,6-disubstituted 4-methylene tetrahydropyrans. researchgate.net Organocatalysis, employing chiral catalysts like isothioureas, has also proven effective in Michael addition-cyclization reactions to generate heterocyclic products with high enantiopurity. nih.gov Furthermore, multicomponent reactions employing chiral α,β-unsaturated acylammonium salts have been developed for the enantioselective synthesis of tetrahydropyridazinones, a strategy that could potentially be adapted for tetrahydropyran synthesis. nsf.gov

The development of enantioselective routes to specific isomers of this compound is crucial for applications where a single enantiomer is required.

Chemical Reactivity and Transformational Chemistry of 4 Bromo 2 Methyltetrahydro 2h Pyran

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the C4 position of the tetrahydropyran (B127337) ring are a key feature of the chemistry of 4-Bromo-2-methyltetrahydro-2H-pyran. These reactions can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the nature of the nucleophile.

S(_N)1 and S(_N)2 Pathways at the Bromine-Substituted Carbon

The bromine-substituted carbon in this compound is a secondary carbon, which allows for competition between S(_N)1 and S(_N)2 reaction pathways. pbworks.com

S(_N)2 Pathway : This pathway is favored by strong, good nucleophiles and proceeds via a concerted, one-step mechanism. youtube.commasterorganicchemistry.com The nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack), leading to an inversion of configuration at the reaction center. pbworks.commasterorganicchemistry.com The rate of the S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Steric hindrance around the reaction center can significantly slow down or prevent this pathway. pbworks.com

S(_N)1 Pathway : This pathway is a two-step mechanism that begins with the slow, rate-determining departure of the bromide ion to form a secondary carbocation intermediate. youtube.comyoutube.commasterorganicchemistry.com This carbocation is then rapidly attacked by a nucleophile. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization). pbworks.com Polar protic solvents favor the S(_N)1 pathway by stabilizing the carbocation intermediate. pbworks.com

The choice between the S(_N)1 and S(_N)2 pathway is influenced by several factors, including the strength and concentration of the nucleophile, the solvent, and the temperature. Strong bases tend to favor the S(_N)2 pathway, while weaker bases and heat can promote the S(_N)1 pathway. masterorganicchemistry.com

Ring-Opening Reactions Facilitated by Bromine

Under certain conditions, the bromine atom can facilitate the opening of the tetrahydropyran ring. For instance, the formation of a bromonium ion across the C3-C4 bond can lead to ring-opening upon attack by a nucleophile, such as methanol. cdnsciencepub.com The regioselectivity of this attack is influenced by both steric and electronic factors. cdnsciencepub.com

Elimination Reactions

Elimination reactions of this compound typically lead to the formation of unsaturated compounds, such as dihydropyrans. masterorganicchemistry.com

Formation of Dihydropyrans and Related Unsaturated Species

The treatment of this compound with a base can induce an elimination reaction, where a proton from an adjacent carbon and the bromine atom are removed, resulting in the formation of a double bond within the ring. This process is a common method for the synthesis of dihydropyrans. masterorganicchemistry.com The regioselectivity of this elimination (i.e., the position of the newly formed double bond) is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.

Stereochemical Outcomes of Elimination Processes

The stereochemistry of the starting material can dictate the stereochemistry of the resulting alkene in an E2 elimination reaction. libretexts.org For an E2 reaction to occur, the proton being removed and the leaving group (bromine) must be in an anti-periplanar arrangement. chemistrysteps.com This requirement can lead to stereospecific outcomes, where different diastereomers of the starting material yield different stereoisomers of the product. libretexts.orgyoutube.com

In cases where there are two beta-hydrogens that can be removed, the reaction is stereoselective, favoring the formation of the more stable trans (E) isomer over the cis (Z) isomer. chemistrysteps.comyoutube.com This preference is due to the lower energy of the transition state leading to the trans product. youtube.com

Organometallic Transformations

This compound can be utilized in the formation of organometallic reagents. For example, it can undergo reaction with magnesium to form a Grignard reagent. This organometallic intermediate can then be used in a variety of subsequent reactions, such as couplings and additions to carbonyl compounds. The related compound, 4-Bromotetrahydropyran (B1281988), is known to participate in nickel-catalyzed Suzuki coupling reactions with alkylboranes and in Grignard reactions. chemicalbook.comsigmaaldrich.com

Grignard Reagent Formation and Subsequent Reactions

One of the most fundamental transformations of this compound is the formation of a Grignard reagent. This reaction involves the insertion of magnesium metal into the carbon-bromine bond, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sciencenotes.orgleah4sci.comlibretexts.org This process converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon-magnesium bond. leah4sci.com

The resulting organometallic compound, (2-methyltetrahydro-2H-pyran-4-yl)magnesium bromide, is a potent nucleophile and a strong base. sciencenotes.orglibretexts.org Due to its high reactivity, it must be prepared and used under anhydrous conditions to prevent quenching by protic solvents, such as water. sciencenotes.orgleah4sci.com

The nucleophilic character of the Grignard reagent allows it to react with a wide range of electrophiles to form new carbon-carbon bonds. sciencenotes.org For instance, it can add to the carbonyl group of aldehydes and ketones to produce secondary and tertiary alcohols, respectively. leah4sci.commasterorganicchemistry.com The reaction with esters results in the addition of two equivalents of the Grignard reagent to yield a tertiary alcohol where two of the alkyl groups are identical. masterorganicchemistry.com Other important reactions include the opening of epoxides to form β-hydroxy ethers and reaction with nitriles to generate ketones after acidic workup. leah4sci.com

Table 1: Examples of Grignard Reactions with (2-methyltetrahydro-2H-pyran-4-yl)magnesium bromide

ElectrophileReagent StructureProduct StructureProduct Name
FormaldehydeH₂C=O(2-methyltetrahydro-2H-pyran-4-yl)methanol
AcetaldehydeCH₃CHO1-(2-methyltetrahydro-2H-pyran-4-yl)ethanol
Acetone(CH₃)₂C=O2-(2-methyltetrahydro-2H-pyran-4-yl)propan-2-ol
Ethyl acetateCH₃COOEt2-(2-methyltetrahydro-2H-pyran-4-yl)propan-2-ol
Ethylene oxideC₂H₄O2-(2-methyltetrahydro-2H-pyran-4-yl)ethanol
Carbon dioxideCO₂2-methyltetrahydro-2H-pyran-4-carboxylic acid

Suzuki-Miyaura Coupling and Other Cross-Coupling Reactions

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgchemicalbook.com This powerful reaction forms a new carbon-carbon bond by coupling the alkyl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron compound reacts with the palladium(II) intermediate, with the aid of a base, to transfer the organic group from boron to palladium. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

This methodology allows for the straightforward installation of various aryl, heteroaryl, and vinyl groups at the 4-position of the tetrahydropyran ring. rsc.orgnih.govmdpi.com Nickel-catalyzed Suzuki coupling reactions have also been reported for the coupling of alkyl bromides with alkylboranes, providing a pathway to form alkyl-alkyl bonds. chemicalbook.com

Table 2: Potential Suzuki-Miyaura Coupling Partners for this compound

Boronic Acid/EsterProduct StructureProduct Name
Phenylboronic acid2-methyl-4-phenyltetrahydro-2H-pyran
Pyridine-3-boronic acid3-(2-methyltetrahydro-2H-pyran-4-yl)pyridine
Vinylboronic acid2-methyl-4-vinyltetrahydro-2H-pyran
Methylboronic acid2,4-dimethyltetrahydro-2H-pyran

Lithiation and Other Metal-Halogen Exchange Reactions

Metal-halogen exchange offers an alternative route to the formation of a nucleophilic pyran derivative. mdpi.comstackexchange.com This reaction is typically performed at low temperatures (e.g., -78 °C) using an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). nih.govresearchgate.net The reaction proceeds via a nucleophilic attack of the alkyl group of the organolithium reagent on the bromine atom, leading to the formation of the corresponding lithiated pyran and an alkyl bromide. stackexchange.com

The resulting 4-lithio-2-methyltetrahydro-2H-pyran is a highly reactive species that can be quenched with various electrophiles, similar to a Grignard reagent. nih.gov However, organolithium reagents are generally more reactive and less sterically hindered than their Grignard counterparts.

Another important metal-halogen exchange involves the use of isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl). mdpi.comharvard.edu This method, developed by Knochel and coworkers, allows for the preparation of functionalized Grignard reagents under milder conditions and with better functional group tolerance than traditional methods. harvard.edu

Table 3: Products from Lithiation of this compound and Subsequent Electrophilic Quench

ElectrophileReagent StructureProduct StructureProduct Name
N,N-Dimethylformamide (DMF)HCON(CH₃)₂2-methyltetrahydro-2H-pyran-4-carbaldehyde
IodineI₂4-iodo-2-methyltetrahydro-2H-pyran
Chlorotrimethylsilane(CH₃)₃SiCl(2-methyltetrahydro-2H-pyran-4-yl)trimethylsilane
Benzyl bromideBnBr4-benzyl-2-methyltetrahydro-2H-pyran

Radical Reactions Involving Bromine

The carbon-bromine bond in this compound can also undergo homolytic cleavage to form a carbon-centered radical. This can be initiated by heat, light, or a radical initiator.

Radical Trapping Experiments

To investigate the formation of radical intermediates in a chemical reaction, radical trapping experiments can be employed. researchgate.netresearchgate.net In the context of this compound, if a reaction is suspected to proceed through a (2-methyltetrahydro-2H-pyran-4-yl)• radical, a radical trap can be added to the reaction mixture. Common radical traps include stable nitroxide radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or triethyl phosphite.

If the pyran radical is formed, it will react with the trap to form a stable adduct that can be isolated and characterized, thus providing evidence for the radical pathway. For example, the reaction with TEMPO would yield 1-((2-methyltetrahydro-2H-pyran-4-yl)oxy)-2,2,6,6-tetramethylpiperidine.

Electron Transfer Initiated Processes

Single-electron transfer (SET) processes can initiate reactions of this compound by converting it into a radical anion. researchgate.net This can be achieved through various methods, including the use of dissolving metals (e.g., sodium or lithium in liquid ammonia) or through photoredox catalysis.

Upon accepting an electron, the C-Br bond in the resulting radical anion cleaves to release a bromide ion and the (2-methyltetrahydro-2H-pyran-4-yl)• radical. This radical can then participate in a variety of subsequent reactions, such as:

Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor to form 2-methyltetrahydro-2H-pyran.

Coupling reactions: The radical can couple with another radical or be trapped by a radical acceptor.

Reductive cyclization: If an appropriate unsaturated moiety is present elsewhere in the molecule, intramolecular cyclization can occur.

These electron transfer initiated processes provide a mild and efficient way to generate radicals from alkyl halides, enabling a range of transformations that are complementary to ionic pathways. researchgate.net

Stereochemical Investigations of 4 Bromo 2 Methyltetrahydro 2h Pyran

Conformational Analysis of the Tetrahydropyran (B127337) Ring

The tetrahydropyran ring predominantly adopts a chair conformation, which minimizes torsional and angle strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformations is influenced by steric and stereoelectronic effects. For 4-Bromo-2-methyltetrahydro-2H-pyran, four possible chair conformations for the cis and trans diastereomers need to be considered.

The conformational equilibrium is dictated by the energetic penalties associated with placing the bromine and methyl groups in axial positions. Generally, substituents prefer the equatorial orientation to avoid 1,3-diaxial interactions. The energetic cost of placing a substituent in an axial position is quantified by its A-value.

SubstituentA-value (kcal/mol)
Methyl (-CH₃)~1.7
Bromine (-Br)~0.38-0.6

Note: A-values can vary slightly depending on the solvent and the specific molecular context.

Based on these values, the methyl group has a stronger preference for the equatorial position than the bromine atom. This information allows for the prediction of the most stable conformation for each diastereomer. For instance, in the trans-diastereomer, the conformation with both the methyl and bromine groups in equatorial positions would be the most stable. In the cis-diastereomer, the conformation with the larger methyl group in the equatorial position and the smaller bromine group in the axial position is expected to be favored.

Diastereoisomeric and Enantiomeric Purity Determination Methods

The synthesis of this compound can result in a mixture of diastereomers and enantiomers. The determination of the purity of these stereoisomers is crucial and is typically achieved using chromatographic and spectroscopic techniques.

Diastereoisomeric Purity:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio of a sample. rsc.orgnih.govresearchgate.netechemi.com In the ¹H NMR spectrum, diastereomers will exhibit distinct sets of peaks, and the ratio can be determined by integrating the signals corresponding to each diastereomer. researchgate.netechemi.com For more complex spectra where signals overlap, advanced techniques such as band-selective pure shift NMR can be employed to simplify the spectrum and allow for accurate quantification. rsc.orgnih.gov

Enantiomeric Purity:

The determination of enantiomeric excess (% ee) requires a chiral environment. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers. researchgate.netchiralpedia.comnih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. chiralpedia.com Another approach is the use of chiral derivatizing agents to convert the enantiomers into diastereomers, which can then be separated and quantified by standard chromatographic or spectroscopic methods. chiralpedia.comnih.gov

Technique Purpose Principle
NMR SpectroscopyDiastereomeric RatioDiastereomers have different chemical shifts and coupling constants, allowing for quantification by signal integration. researchgate.net
Chiral HPLCEnantiomeric ExcessEnantiomers are separated based on their differential interaction with a chiral stationary phase. researchgate.netchiralpedia.com
Chiral Derivatizing AgentsEnantiomeric ExcessEnantiomers are converted to diastereomers, which can be separated by achiral chromatography. chiralpedia.comnih.gov

Influence of Bromine and Methyl Substituents on Ring Conformation

The bromine and methyl substituents at the C4 and C2 positions, respectively, significantly influence the conformational equilibrium of the tetrahydropyran ring. The preference of a substituent for the equatorial position is primarily due to steric hindrance with axial hydrogens on the same side of the ring (1,3-diaxial interactions). libretexts.org

The larger steric bulk of the methyl group compared to the bromine atom means that conformations where the methyl group is in an axial position are significantly destabilized. Therefore, the conformational equilibrium will strongly favor the chair form where the methyl group occupies an equatorial position.

Furthermore, stereoelectronic effects, such as the anomeric effect, play a role in the conformation of tetrahydropyran rings. wikipedia.orgdypvp.edu.in While the classic anomeric effect relates to substituents at the C2 (anomeric) position, the presence of the electronegative bromine atom at C4 can have long-range electronic effects that may subtly influence the geometry and stability of the ring, although these are generally less dominant than the steric effects of the substituents.

Stereochemical Control in Reactions Involving the Bromine Center

Reactions at the C4 bromine center, such as nucleophilic substitution, can proceed with varying degrees of stereochemical control. The stereochemical outcome is dependent on the reaction mechanism and the conformation of the starting material.

In some cases, the ring oxygen can participate in the reaction, leading to the formation of a bicyclic oxonium ion intermediate. This neighboring group participation can influence the stereochemical outcome, often leading to retention of configuration. The feasibility of this pathway depends on the specific diastereomer and its preferred conformation. The stereochemistry of the methyl group at C2 can also exert a directing effect on the incoming nucleophile, further influencing the stereoselectivity of the reaction.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the organic structure of 4-Bromo-2-methyltetrahydro-2H-pyran. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their integration (the number of protons in each environment), and their connectivity through spin-spin coupling. The chemical shift (δ) of each proton is influenced by the electronic environment, particularly the electronegativity of nearby atoms like oxygen and bromine. pressbooks.pub

The tetrahydropyran (B127337) ring exists in a chair conformation, leading to chemically non-equivalent axial and equatorial protons for the methylene (B1212753) groups, which often results in complex splitting patterns. The presence of two stereocenters (at C2 and C4) means that diastereomers are possible, which would present distinct NMR spectra.

Based on the structure and data from analogous compounds like 4-bromotetrahydropyran (B1281988) and 2-methyltetrahydropyran, the expected chemical shifts can be predicted. chemicalbook.comchemspider.com The proton on the carbon bearing the bromine atom (H-4) is expected to be significantly downfield due to the deshielding effect of the electronegative bromine. Protons adjacent to the ring oxygen (H-2 and H-6) will also be shifted downfield. The methyl group at the C2 position will appear as a doublet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
CH₃-C2~1.2Doublet (d)Coupled to H-2.
H-2~3.4 - 4.0Multiplet (m)Downfield shift due to adjacent oxygen; coupled to CH₃ and H-3 protons.
H-3 (axial & equatorial)~1.5 - 2.2Multiplet (m)Complex splitting due to geminal and vicinal coupling.
H-4~4.0 - 4.5Multiplet (m)Significantly downfield due to the electronegative bromine atom.
H-5 (axial & equatorial)~1.8 - 2.5Multiplet (m)Complex splitting due to geminal and vicinal coupling.
H-6 (axial & equatorial)~3.5 - 4.1Multiplet (m)Downfield shift due to adjacent oxygen.

Note: The exact chemical shifts and coupling constants would depend on the specific stereoisomer (e.g., cis/trans) and the solvent used. uq.edu.au

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In broadband decoupled spectra, each unique carbon atom typically appears as a single line, simplifying the spectrum. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. orgchemboulder.com

For this compound, six distinct signals are expected, corresponding to the five carbons of the pyran ring and the one methyl carbon.

The carbon atom bonded to the bromine (C-4) will be shifted to a higher chemical shift, although the "heavy atom effect" of bromine can sometimes cause less of a downfield shift than expected compared to other halogens. orgchemboulder.com

The carbons bonded to the oxygen atom (C-2 and C-6) will appear significantly downfield. orgchemboulder.com

The methyl carbon (CH₃) will be found in the upfield region of the spectrum.

Heteronuclear coupling between ¹³C carbons and their attached protons (¹J_CH) can be observed in coupled spectra, providing information about the number of hydrogens attached to each carbon (a CH₃ group appears as a quartet, a CH₂ as a triplet, and a CH as a doublet). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
CH₃-C215 - 25Aliphatic carbon, upfield region.
C-270 - 80Carbon adjacent to oxygen.
C-330 - 40Aliphatic carbon.
C-445 - 60Carbon bonded to bromine. docbrown.info
C-535 - 45Aliphatic carbon.
C-665 - 75Carbon adjacent to oxygen.

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all ¹H and ¹³C signals and for determining the relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. For this compound, COSY would show correlations between H-2 and the CH₃ protons, H-2 and H-3 protons, H-3 and H-4 protons, and so on around the ring, confirming the connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. It allows for the unambiguous assignment of a proton signal to its attached carbon signal. For instance, the proton signal at ~4.0-4.5 ppm (H-4) would show a cross-peak with the carbon signal at ~45-60 ppm (C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. It is crucial for determining the stereochemistry of the molecule. For example, in a cis-isomer, a NOESY correlation would be observed between the axial H-4 and the axial H-2. The spatial relationship between the methyl group and other protons on the ring can also be determined, helping to assign the relative configuration at the C2 and C4 stereocenters.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. youtube.com

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). nih.gov This allows for the determination of the exact mass of the molecular ion, which in turn enables the calculation of a unique elemental formula.

For this compound, the molecular formula is C₆H₁₁BrO. The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). docbrown.info This results in a characteristic pattern for the molecular ion peak (M⁺·), which will appear as two peaks of almost equal intensity, separated by two m/z units (M⁺· and [M+2]⁺·). miamioh.edu

Table 3: Calculated Exact Masses for the Molecular Ions of this compound

Ion FormulaIsotope CompositionCalculated Exact Mass (m/z)
[C₆H₁₁⁷⁹BrO]⁺·¹²C, ¹H, ⁷⁹Br, ¹⁶O178.0044
[C₆H₁₁⁸¹BrO]⁺·¹²C, ¹H, ⁸¹Br, ¹⁶O179.9993

The observation of this isotopic pattern with the correct high-resolution masses would provide strong evidence for the proposed elemental formula.

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and often breaks apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help identify the molecule's structure. libretexts.orgchemguide.co.uk

The fragmentation of this compound is expected to be directed by the functional groups present: the bromine atom and the ether linkage.

Loss of Bromine: A very common fragmentation pathway for bromoalkanes is the cleavage of the carbon-bromine bond. This would result in the loss of a bromine radical (·Br) to form a carbocation. This would lead to a fragment ion at m/z 99.0808 ([C₆H₁₁O]⁺). This peak would not have the characteristic bromine isotope pattern. docbrown.info

Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atom (alpha-cleavage) is a characteristic fragmentation pathway for ethers. nsf.gov This could involve the loss of the methyl group or cleavage of the C2-C3 bond.

Ring Opening: The molecular ion can undergo ring-opening followed by further fragmentation, leading to a variety of smaller ions.

Loss of HBr: Elimination of a hydrogen bromide molecule (HBr) from the molecular ion is another possible pathway, which would lead to an ion at m/z 97.0648 ([C₆H₉]⁺).

The presence of the bromine isotopes will also be reflected in any fragment ions that retain the bromine atom, which will appear as pairs of peaks with nearly equal intensity, separated by 2 m/z units. youtube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. msu.edu The vibrational spectrum of a molecule is a unique physical property that serves as a molecular "fingerprint". wiley.com For this compound, these techniques are essential for confirming the presence of its key structural features: the saturated heterocyclic ether ring, the methyl group, and the carbon-bromine bond.

In an IR spectrum, the absorption of infrared radiation corresponds to changes in the dipole moment during a vibration. Conversely, Raman spectroscopy detects light scattered from a molecule, with shifts in frequency corresponding to its vibrational modes; these are dependent on changes in polarizability. Together, they provide complementary information.

The primary functional groups of this compound give rise to characteristic absorption bands in the IR spectrum and signal shifts in the Raman spectrum. The C-H stretching vibrations of the methyl group and the methylene groups of the pyran ring are expected in the 2850-3000 cm⁻¹ region. The prominent C-O-C stretching vibration, characteristic of the ether linkage within the tetrahydropyran ring, typically appears in the 1050-1150 cm⁻¹ region. The C-Br stretching vibration is found in the lower frequency "fingerprint region" of the spectrum, generally between 500 and 600 cm⁻¹. msu.edu

The region of the infrared spectrum from approximately 1450 to 600 cm⁻¹ is known as the fingerprint region. msu.edu This area contains a complex series of absorptions caused by bending and stretching vibrations of the entire molecular skeleton, which are unique to the specific structure of this compound, allowing for its definitive identification when compared against a reference spectrum. wiley.com

Table 1: Predicted Infrared and Raman Active Vibrational Modes for this compound

Functional GroupVibration TypePredicted Frequency Range (cm⁻¹)Expected Intensity
C-H (Alkyl)Stretch2850 - 3000Strong (IR), Strong (Raman)
C-H (Alkyl)Bend1350 - 1470Medium (IR), Medium (Raman)
C-O-C (Ether)Asymmetric Stretch1050 - 1150Strong (IR), Medium-Weak (Raman)
C-Br (Alkyl Halide)Stretch500 - 600Medium-Strong (IR), Strong (Raman)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles that define the molecule's conformation.

As of the latest available data, a published single-crystal X-ray diffraction study for this compound is not found in publicly accessible crystallographic databases. However, if a suitable single crystal were obtained, an X-ray analysis would reveal critical structural details. For instance, it would confirm the expected chair conformation of the tetrahydropyran ring, which is the most stable arrangement for this six-membered heterocycle. researchgate.net Furthermore, it would definitively establish the relative stereochemistry of the substituents, showing whether the methyl group at the C2 position and the bromine atom at the C4 position adopt axial or equatorial orientations on the pyran ring. This information is crucial for understanding the steric and electronic properties of the specific diastereomer being analyzed. The analysis would also detail intermolecular interactions in the crystal lattice, such as hydrogen bonds or other non-covalent forces that dictate the crystal packing. researchgate.net

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of this compound. Given its potential for multiple stereoisomers, methods that can resolve these different forms are particularly important.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds. phcog.com this compound is well-suited for GC-MS analysis due to its expected volatility. In this method, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time—the time it takes for the compound to exit the column—is a characteristic property under specific chromatographic conditions.

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions are separated based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum.

The mass spectrum of this compound would exhibit several key features:

Molecular Ion (M⁺): A pair of peaks for the molecular ion would be observed due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺.

Fragmentation Pattern: The molecule would undergo predictable fragmentation upon ionization. Key fragmentation pathways would likely include the loss of the bromine atom (M-Br)⁺, loss of the methyl group (M-CH₃)⁺, and cleavage of the tetrahydropyran ring, leading to smaller, stable charged fragments. This fragmentation pattern provides a structural fingerprint for confirmation. nist.govnist.gov

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

IonDescriptionPredicted m/z
[C₆H₁₁BrO]⁺Molecular Ion (M⁺)178/180
[C₆H₁₁O]⁺Loss of Bromine99
[C₅H₈BrO]⁺Loss of Methyl Group163/165
[C₅H₉O]⁺Ring Fragment85
[CH₃-CHO-CH₂]⁺Ring Fragment57

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net It is particularly valuable for analyzing compounds that are non-volatile or thermally unstable, and for separating isomers.

For this compound, HPLC serves two primary purposes:

Purity Assessment: Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), can be employed to determine the chemical purity of a sample by separating the target compound from any impurities or byproducts from the synthesis. Since the tetrahydropyran moiety does not possess a strong chromophore, detection can be achieved using a UV detector at a low wavelength (e.g., < 210 nm) or by employing a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). bldpharm.com

Isomer Separation: The presence of at least two chiral centers in this compound means it can exist as multiple stereoisomers (diastereomers and enantiomers). Chiral HPLC, which utilizes a stationary phase containing a chiral selector, is the definitive method for separating these stereoisomers. This separation is critical as different isomers can have distinct biological activities and physical properties.

Table 3: Representative HPLC Conditions for Analysis

ParameterCondition for Purity Analysis (Reverse-Phase)Condition for Isomer Separation (Chiral)
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Chiral Stationary Phase (e.g., cellulose- or amylose-based)
Mobile Phase Acetonitrile/Water or Methanol/Water gradientIsocratic mixture of Hexane/Isopropanol or similar non-polar solvents
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detector UV at 210 nm, RID, or ELSDUV at 210-220 nm
Temperature Ambient or controlled (e.g., 25 °C)Controlled for improved resolution

Theoretical and Computational Studies on 4 Bromo 2 Methyltetrahydro 2h Pyran

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. rsc.orgrsc.org For 4-Bromo-2-methyltetrahydro-2H-pyran, DFT calculations would be employed to understand the distribution of electrons within the molecule, which in turn governs its reactivity.

DFT calculations can determine a variety of electronic properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential surfaces, and atomic charges. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally indicates higher reactivity. In the case of this compound, the presence of the electronegative bromine and oxygen atoms is expected to significantly influence the electronic landscape. The bromine atom, in particular, can act as a site for nucleophilic attack, a property that can be quantified through analysis of the LUMO. rsc.org

Table 1: Predicted Electronic Properties from DFT (Hypothetical Data) This table is illustrative and based on general principles of DFT applied to similar molecules, as direct data for this compound is not available in the reviewed literature.

Property Predicted Value/Characteristic Significance
HOMO Energy Relatively low Indicates stability of the molecule
LUMO Energy Localized near the C-Br bond Suggests susceptibility to nucleophilic attack at the carbon bonded to bromine
HOMO-LUMO Gap Moderate Suggests moderate reactivity

| Electrostatic Potential | Negative potential around the oxygen atom, positive region near the C-Br bond | Guides interactions with other polar molecules |

Conformational Energy Landscape Analysis

The primary conformations of a six-membered ring are the chair, boat, and twist-boat forms. For substituted tetrahydropyrans, the chair conformation is typically the most stable. In this compound, both the bromine atom at the C4 position and the methyl group at the C2 position can occupy either an axial or an equatorial position on the chair conformer. This leads to four possible diastereomeric chair conformations: cis-axial, cis-equatorial, trans-axial, and trans-equatorial.

Computational methods, particularly ab initio and DFT calculations, can be used to determine the relative energies of these conformers. acs.org Studies on similar methyl-substituted tetrahydropyrans have shown that equatorial substitution is generally favored due to reduced steric hindrance. acs.org Therefore, it is expected that the diequatorial conformer of trans-4-Bromo-2-methyltetrahydro-2H-pyran would be the most stable. The energy differences between the various conformers, as well as the energy barriers to their interconversion, can be calculated to provide a complete picture of the molecule's dynamic conformational behavior.

Table 2: Predicted Relative Energies of Conformers (Hypothetical Data) This table is illustrative and based on general principles of conformational analysis of substituted tetrahydropyrans, as direct data for this compound is not available in the reviewed literature.

Conformer Substituent Positions Predicted Relative Energy (kcal/mol) Predicted Population at 298 K (%)
trans 2-Me (eq), 4-Br (eq) 0.00 High
cis 2-Me (eq), 4-Br (ax) Higher Moderate
cis 2-Me (ax), 4-Br (eq) Higher Moderate

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. acs.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers that control the reaction rate. For this compound, this approach can be used to understand its reactivity in various chemical transformations, such as nucleophilic substitution at the C-Br bond or reactions involving the ether oxygen.

To elucidate a reaction mechanism, a series of calculations are performed to locate the structures of the reactants, products, and all transition states and intermediates along the reaction pathway. researchgate.net The energies of these species are then used to construct a reaction profile. This profile provides a visual representation of the energy changes that occur as the reaction progresses, allowing for the determination of the rate-limiting step.

For instance, in a nucleophilic substitution reaction where the bromide is replaced by another group, computational modeling could distinguish between an SN1 mechanism (proceeding through a carbocation intermediate) and an SN2 mechanism (a concerted process). The calculated energy barriers for each pathway would reveal the more favorable route under specific conditions. While no specific reaction mechanisms involving this compound have been computationally elucidated in the available literature, the general methodologies are well-established for similar organic reactions. beilstein-journals.org

Prediction of Spectroscopic Properties

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for the identification and characterization of molecules. researchgate.netaip.org

The prediction of NMR chemical shifts and coupling constants involves calculating the magnetic shielding of each nucleus in the molecule. github.ionih.gov These calculations are highly sensitive to the molecular geometry, and therefore, an accurate conformational analysis is a prerequisite. For a flexible molecule like this compound, the predicted spectrum would be a Boltzmann-weighted average of the spectra of the individual stable conformers.

Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. researchgate.netaip.org Each peak in the IR spectrum corresponds to a specific vibrational mode, such as the stretching or bending of bonds. The presence of the C-Br, C-O, and C-H bonds in this compound will give rise to characteristic absorption bands. Computational predictions can aid in the assignment of experimental spectra and provide insights into the molecule's vibrational dynamics. The accuracy of these predictions for halogenated compounds can be challenging and may require high-level computational methods. researchgate.netaip.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into the static properties of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, MD simulations can be used to study a variety of dynamic processes. In a solvent, these simulations can reveal how the molecule interacts with its environment, providing information about solvation and the preferred orientation of solvent molecules. MD can also be used to explore the conformational landscape, observing the transitions between different chair and boat conformations in real-time. nih.gov

Furthermore, MD simulations are instrumental in understanding how the molecule might interact with a biological target, such as a protein binding site. By simulating the complex of this compound with a receptor, it is possible to gain insights into the binding mode, the key intermolecular interactions, and the stability of the complex. This information is invaluable in fields such as drug discovery.

Table 3: List of Compound Names

Compound Name
This compound
cis-4-Bromo-2-methyltetrahydro-2H-pyran

Applications in Advanced Organic Synthesis and Material Science Precursors

Role as a Building Block for Complex Molecules

The inherent structure of 4-Bromo-2-methyltetrahydro-2H-pyran makes it an ideal starting point for the synthesis of intricate molecular targets. The tetrahydropyran (B127337) ring is a common motif in many natural products, and the bromine atom serves as a versatile functional handle for forming new carbon-carbon and carbon-heteroatom bonds.

The pyran ring system is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. orientjchem.org Molecules containing pyran scaffolds have demonstrated a wide range of biological properties, establishing them as important structures in bioorganic chemistry. orientjchem.orgnih.gov this compound serves as a valuable precursor for generating libraries of substituted tetrahydropyrans. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, enabling the systematic exploration of chemical space around the THP core. This derivatization is a key step in discovering new molecular entities with potential therapeutic relevance.

Derivatization for Novel Chemical Entities

The reactivity of the bromine atom is central to the utility of this compound in creating novel and structurally diverse molecules. This allows chemists to incorporate the THP moiety into larger, more complex systems.

Macrocycles are large cyclic molecules that are of great interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. nih.gov The synthesis of macrocycles often involves the cyclization of a linear precursor, a process that can be facilitated by robust and versatile reactions like ring-closing metathesis (RCM) or copper-catalyzed azide-alkyne cycloaddition (CuAAC). cam.ac.uk this compound can be elaborated into a linear precursor for macrocyclization. For example, the bromine can be converted into an azide, an alkyne, or an alkene, providing the necessary functionality to participate in the ring-forming reaction. This allows for the rigid and polar tetrahydropyran unit to be embedded within the macrocyclic framework, influencing its shape, solubility, and binding properties. nih.govcam.ac.uk

Asymmetric catalysis relies on the use of chiral ligands to control the stereochemical outcome of a chemical reaction. The presence of a stereocenter at the C-2 position makes this compound an attractive starting material for the synthesis of new chiral ligands. The bromo-substituent can be replaced with a coordinating group, such as a phosphine (B1218219) or a nitrogen-based heterocycle like pyridine, to create a potential bidentate ligand. researchgate.net The fixed stereochemistry of the methyl group can create a specific chiral environment around a metal center, which can, in turn, induce enantioselectivity in a catalytic process.

Potential in Material Science (e.g., polymer precursors, functional materials, excluding specific applications)

Beyond its applications in discrete molecule synthesis, this compound has potential as a precursor in material science. The pyran scaffold is known to be a component of various biologically dynamic natural and synthetic products. orientjchem.org The bromine atom provides a reactive site for polymerization or for grafting the molecule onto a polymer backbone. This could enable the development of functional polymers where the tetrahydropyran unit imparts specific properties such as polarity, thermal stability, or altered solubility. By incorporating this functionalized heterocycle, it is possible to design new materials with tailored physical and chemical characteristics for a range of advanced applications.

Interactive Data Table: Applications of this compound

Field of ApplicationRole of the CompoundKey Structural Features UtilizedPotential Products
Advanced Organic Synthesis Chiral Building BlockTetrahydropyran ring, C-2 methyl group (chiral center)Polycyclic Ether Natural Products
Medicinal Chemistry Precursor to ScaffoldsTetrahydropyran ring, C-4 bromine (functional handle)Libraries of Biologically Relevant Molecules orientjchem.org
Supramolecular Chemistry Macrocycle ComponentC-4 bromine (convertible to reactive groups for cyclization)Novel Macrocyclic Structures nih.govcam.ac.uk
Asymmetric Catalysis Ligand PrecursorC-2 methyl group (chiral center), C-4 bromineChiral Auxiliaries and Ligands
Material Science Functional Monomer/PrecursorC-4 bromine (for polymerization/grafting)Functional Polymers

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry principles necessitates the development of more environmentally benign and efficient syntheses for key intermediates like 4-Bromo-2-methyltetrahydro-2H-pyran. chemistryjournals.net Current research challenges and future directions are centered on reducing waste, avoiding hazardous reagents, and utilizing renewable resources.

A primary goal is to move away from traditional methods that often rely on stoichiometric brominating agents and harsh reaction conditions. Future routes will likely focus on catalytic processes that improve atom economy. chemistryjournals.net For instance, the catalytic production of the parent tetrahydropyran (B127337) from biomass-derived furfural (B47365) has been demonstrated, achieving high selectivity and yield via hydrogenation over a Ni/SiO₂ catalyst in a continuous flow reactor. rsc.orgosti.gov Adapting such biomass-valorization strategies to produce substituted THPs is a significant, albeit challenging, area of future research. githubusercontent.com

The use of greener solvents is another key aspect. Water, supercritical fluids, and ionic liquids are being explored as alternatives to volatile organic solvents. chemistryjournals.net For pyran synthesis, employing reusable heterogeneous catalysts in aqueous media or under solvent-free conditions has shown promise for reducing environmental impact. mdpi.com The development of robust catalysts that can facilitate the stereoselective introduction of methyl and bromo groups onto a biomass-derived pyran ring in a sustainable manner is a critical future objective.

Catalyst SystemFeedstockKey AdvantageRelevant Finding
Ni/SiO₂Furfural (from biomass)Renewable feedstock, high yieldProduction of tetrahydropyran at >99.8% selectivity and 98% yield. rsc.orgosti.gov
Heterogeneous CatalystsVariousReusability, green protocolsEffective for the synthesis of various pyran derivatives with good yields. mdpi.com
BiocatalystsCatechol derivativesHigh selectivity, mild conditionsEnzymatic synthesis of building blocks like muconic acids. rsc.org

This table summarizes sustainable approaches for synthesizing pyran rings and related compounds, highlighting potential strategies for the synthesis of this compound.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dominated by the C-Br bond and the influence of the ether oxygen and the methyl group. Future research will explore novel transformations that expand the synthetic utility of this scaffold.

One area of interest is the development of new palladium-catalyzed cross-coupling reactions. While the bromo group allows for standard couplings, the exploration of latent reactivity is a promising frontier. For example, heterocyclic allylsulfones have been shown to act as latent sulfinate reagents in palladium-catalyzed reactions, enabling efficient coupling. acs.org Investigating whether the 4-bromo-2-methyltetrahydropyran scaffold can be modified to participate in similar latent reactivity or novel cascade reactions is a key research direction. This could involve converting the bromo-substituent into a more complex functional group that triggers subsequent transformations within the molecule.

Furthermore, the interplay between the substituents and the heterocyclic ring could be exploited. The ether oxygen can influence reactions at the C4 position through anchimeric assistance or by directing metallation. Research into the lithiation of related 4-bromo-2H-chromenes has provided access to a wide range of 4-substituted derivatives, suggesting that similar strategies could be applied to the saturated tetrahydropyran system to generate novel analogues. researchgate.net The challenge lies in controlling the regioselectivity and stereoselectivity of these reactions in a saturated, flexible ring system.

Advances in Stereocontrol Methodologies

This compound possesses two stereocenters (at C2 and C4), meaning it can exist as four possible stereoisomers. The precise control over the relative and absolute stereochemistry is paramount for its application in the synthesis of complex targets like natural products. acs.org Future research will focus on refining and discovering new methodologies to achieve high diastereoselectivity and enantioselectivity.

Numerous strategies have been developed for the stereoselective synthesis of substituted tetrahydropyrans. nih.gov These include:

Catalytic Asymmetric Hetero-Diels-Alder Reactions: This remains a powerful tool for constructing the pyran ring with high stereocontrol. nih.gov

Intramolecular Cyclizations: Palladium-catalyzed intramolecular alkoxycarbonylation and oxa-Michael additions are effective methods for creating stereodefined tetrahydropyran rings from acyclic precursors. nih.gov

Reductive Cyclization of Hemiacetals: Stereoselective reduction of six-membered hemiacetals can generate specific diastereomers of substituted THPs. nih.gov

Oxidative Heck Redox-Relay: This strategy has been successfully applied to the synthesis of 2,6-trans-tetrahydropyrans with excellent stereoselectivity. acs.org

The challenge for synthesizing this compound specifically is to develop methods that can efficiently and selectively install both the methyl and bromo groups with the desired stereochemistry. This may involve substrate-controlled approaches, where existing stereocenters direct the introduction of new ones, or catalyst-controlled processes that can override substrate bias. acs.org The development of novel chiral catalysts and ligands will be crucial for advancing these methodologies.

MethodKey FeatureStereochemical OutcomeReference
Pd-catalyzed alkoxycarbonylationDesymmetrizing cyclization2,6-cis-substituted THP nih.gov
Oxidative Heck Redox-RelayStereoselective C-aryl bond formation2,6-trans-tetrahydropyrans acs.org
Hetero-Diels-AlderCycloaddition with chiral catalyst2,6-disubstituted tetrahydropyran-4-ones nih.gov
Reduction of HemiacetalsStereoselective hydride delivery2,6-cis-substituted THP nih.gov

This table highlights modern stereocontrol methodologies applicable to tetrahydropyran synthesis, which form the basis for future research on controlling the stereochemistry of this compound.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and process control. syrris.comresearchgate.net The integration of flow chemistry and automated synthesis platforms represents a major future direction for the production and derivatization of this compound.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can enhance reaction yields and selectivities. researchgate.net For exothermic reactions, such as certain bromination or lithiation steps, flow systems offer superior heat dissipation, making the processes safer and more scalable. researchgate.net The synthesis of the parent THP has already been demonstrated in a continuous flow reactor, underscoring the potential of this technology. osti.gov

Automated synthesis systems, often coupled with flow reactors and real-time analytical tools (e.g., in-line IR or NMR spectroscopy), can accelerate reaction optimization and the generation of compound libraries. dtu.dk Such a system could be programmed to systematically vary reactants and conditions to explore the reactivity of this compound, rapidly identifying optimal conditions for cross-coupling, substitution, or elimination reactions. This "dial-a-molecule" approach would significantly speed up the discovery of new derivatives and their applications. researchgate.net

Deepening Computational Understanding of Structure-Reactivity Relationships

Computational chemistry provides powerful tools for predicting and rationalizing the behavior of molecules. For this compound, deepening the computational understanding of its structure-reactivity relationships is a key challenge that will guide future experimental work.

Quantum mechanical calculations can be used to model reaction pathways, predict transition state energies, and explain the origins of stereoselectivity in its synthesis. nih.gov For instance, computational studies can help elucidate the conformational preferences of the different stereoisomers of this compound and how these conformations influence reactivity at the C-Br bond. Understanding the electronic distribution and orbital interactions within the molecule can help predict its susceptibility to nucleophilic or electrophilic attack. rsc.org

Furthermore, computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and molecular dynamics (MD) simulations can predict thermodynamic properties and model reaction kinetics in different solvent environments. osti.gov As automated synthesis platforms generate large datasets on reaction outcomes, these data can be used to train machine learning algorithms. dtu.dk This synergy between computation and high-throughput experimentation will accelerate the discovery of novel reactions and the optimization of synthetic routes, ultimately enabling a more predictive and efficient approach to the chemistry of substituted tetrahydropyrans.

Q & A

What are the key considerations for optimizing stereoselective synthesis of 4-Bromo-2-methyltetrahydro-2H-pyran?

Level : Advanced
Answer :
Stereoselective synthesis requires precise control of reaction conditions and catalyst selection. For example, InBr₃ and trimethylsilyl bromide (TMSBr) at -78°C in dichloromethane enable bromocyclization of homoallylic alcohols, achieving 65% yield and 91% enantiomeric excess (ee) . Diastereoselectivity can be enhanced using copper(II)-bisphosphine catalysts, as demonstrated in the synthesis of substituted tetrahydropyrans with specific stereochemistry (e.g., compounds 72 and 73 ) . Key parameters include:

  • Temperature control : Low temperatures (-78°C) minimize side reactions.
  • Catalyst loading : Substoichiometric InBr₃ (0.1 equiv) improves efficiency.
  • Purification : Flash column chromatography (hexane/ether, 25:1) ensures high purity .

How can contradictory NMR data for this compound derivatives be resolved?

Level : Advanced
Answer :
Contradictions in NMR data often arise from conformational flexibility or impurities. For example, δ 1.17 ppm (s, 3H) and δ 1.12 ppm (s, 3H) in the ¹H NMR spectrum of 7 correspond to methyl groups in distinct environments, validated by 2D NOESY experiments . Methodological steps include:

  • Variable-temperature NMR : To assess dynamic effects.
  • High-resolution MS : Confirm molecular formula (e.g., C₁₉H₂₇BrO₄, [M]⁺ at m/z 416.1052) .
  • Comparative analysis : Cross-reference with analogs like 2-(4-bromophenoxy)tetrahydro-2H-pyran, where δ 4.47 ppm (s, 2H) aligns with benzylic protons .

What methodologies are effective for analyzing the stability of this compound under oxidative conditions?

Level : Intermediate
Answer :
Stability studies should assess susceptibility to oxidation, reduction, and hydrolysis. For example:

  • Oxidation : Potassium permanganate (KMnO₄) in acidic conditions converts tetrahydropyrans to ketones or carboxylic acids, monitored via FTIR (νmax ~1700 cm⁻¹ for C=O) .
  • Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous THF reduces bromo groups to alcohols, with progress tracked by TLC (Rf shift from 0.6 to 0.3) .
  • Hydrolysis : Aqueous HCl (1M) at 50°C for 12 hours degrades the THP ring, quantified by HPLC .

How can researchers evaluate the pharmacological potential of this compound derivatives?

Level : Advanced
Answer :
Bioactivity assays and structural analogs provide insights:

  • HMG-CoA reductase inhibition : Analog 1d (IC₅₀ = 2.3 nM) demonstrates potency comparable to pitavastatin, assessed via enzyme kinetics .
  • Anticancer activity : Derivatives like 2-(4-bromophenoxy)tetrahydro-2H-pyran show cytotoxicity (IC₅₀ < 10 µM) in MCF-7 cells via COX-2/iNOS modulation .
  • SAR studies : Methyl substitution at C2 enhances metabolic stability, as seen in tetrahydro-4-methyl-2-phenyl-2H-pyran .

What advanced techniques are used to resolve diastereomeric mixtures in THP derivatives?

Level : Advanced
Answer :
Diastereomer separation relies on:

  • Chiral HPLC : Use of amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) achieves baseline resolution (α > 1.5) .
  • Crystallization : Slow evaporation from ethanol yields single crystals for X-ray diffraction (e.g., compound 73 , P2₁/c space group) .
  • Dynamic kinetic resolution : Copper(II)-bisphosphine catalysts induce asymmetric induction during oligomerization .

How do reaction conditions influence the regioselectivity of bromination in THP systems?

Level : Intermediate
Answer :
Regioselectivity is controlled by:

  • Electrophilic bromination : NBS (N-bromosuccinimide) in CCl₄ favors allylic bromination (e.g., C4 over C3) .
  • Radical initiators : AIBN (azobisisobutyronitrile) shifts selectivity to tertiary carbons via radical stability .
  • Solvent effects : Polar solvents (e.g., DMF) stabilize transition states, enhancing bromine incorporation at sterically hindered positions .

What strategies mitigate epimerization during functionalization of this compound?

Level : Advanced
Answer :
Epimerization is minimized by:

  • Low-temperature reactions : -78°C prevents racemization during nucleophilic substitutions .
  • Protecting groups : Benzyl ethers (e.g., 3-(benzyloxy)propanal) stabilize intermediates .
  • Mild bases : NaHCO₃ (instead of NaOH) during workup preserves stereochemistry .

How can computational tools aid in predicting synthetic routes for novel THP derivatives?

Level : Advanced
Answer :
AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible routes by:

  • Retrosynthetic analysis : Identifies precursors like homoallylic alcohols and aldehydes .
  • Reagent scoring : Prioritizes InBr₃ over BF₃·OEt₂ for higher stereoselectivity .
  • Yield optimization : Machine learning models suggest 25:1 hexane/ether for chromatographic purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.